molecular formula C12H13NO5S B1326690 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid CAS No. 1119451-25-0

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

Cat. No.: B1326690
CAS No.: 1119451-25-0
M. Wt: 283.3 g/mol
InChI Key: YNGHEZQRAWDMNC-UHFFFAOYSA-N
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Description

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features a sulfonyl group attached to the quinoline nucleus, further modified with a propanoic acid moiety. It has a molecular formula of C₁₂H₁₃NO₅S and a molecular weight of 283.30 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Biochemical Analysis

Biochemical Properties

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase III A (PDE3A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP, which in turn affects various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE3A by this compound can lead to vasodilation, antithrombotic, and cardiotonic effects . These effects are mediated through the increased levels of cyclic AMP, which activates protein kinase A and other downstream signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE3A . This enzyme inhibition leads to increased levels of cyclic AMP, which activates protein kinase A. Activated protein kinase A then phosphorylates various target proteins, leading to changes in gene expression and cellular function. Additionally, this compound may interact with other biomolecules, further modulating its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as vasodilation and antithrombotic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as PDE3A, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular metabolism are areas of active research, with potential implications for understanding its therapeutic and toxicological properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it exerts its effects

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is unique due to its specific combination of a sulfonyl group and a propanoic acid moiety attached to the quinoline nucleus.

Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHEZQRAWDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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